3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific compound and its substituents.Chemical Reactions Analysis
Triazoles participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with weakly basic N-nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, some triazoles exhibit superior thermostability .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activities . They are known to interact with various cancer-related targets, including DNA and several enzymes .
Mode of Action
Based on the structural similarity to other 1,2,4-triazole derivatives, it can be hypothesized that the compound may interact with its targets through hydrogen bonding, given the presence of nitrogen atoms in the triazole ring . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways related to cancer, such as cell proliferation and apoptosis . The compound could potentially interfere with these pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Pharmacokinetics
Triazole rings are known to improve drug-like properties, including absorption and metabolic stability .
Result of Action
Based on the anticancer activities reported for similar compounds, it can be hypothesized that the compound may lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-10-16(11(2)26-20-10)27(24,25)22-7-12-5-21(6-13(12)8-22)15-4-3-14-18-17-9-23(14)19-15/h3-4,9,12-13H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJWOPOJQTZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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